molecular formula C16H21NO3 B8516330 Ethyl 1-benzyl-3-oxoazepane-4-carboxylate

Ethyl 1-benzyl-3-oxoazepane-4-carboxylate

Cat. No. B8516330
M. Wt: 275.34 g/mol
InChI Key: AEUPECYRYMBQGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-benzyl-3-oxoazepane-4-carboxylate is a useful research compound. Its molecular formula is C16H21NO3 and its molecular weight is 275.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 1-benzyl-3-oxoazepane-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 1-benzyl-3-oxoazepane-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Ethyl 1-benzyl-3-oxoazepane-4-carboxylate

Molecular Formula

C16H21NO3

Molecular Weight

275.34 g/mol

IUPAC Name

ethyl 1-benzyl-3-oxoazepane-4-carboxylate

InChI

InChI=1S/C16H21NO3/c1-2-20-16(19)14-9-6-10-17(12-15(14)18)11-13-7-4-3-5-8-13/h3-5,7-8,14H,2,6,9-12H2,1H3

InChI Key

AEUPECYRYMBQGR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCCN(CC1=O)CC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

Under a nitrogen atmosphere, a 21% wt. sodium ethoxide-ethanol solution (1.23 ml, 3.31 mmol) was added to toluene (100 ml) at room temperature, and the resulting mixture was refluxed by the use of a Dean-Stark trap. A solution of ethyl 5-[benzyl(2-ethoxy-2-oxoethyl)amino]pentanoate (965.9 mg, 3.01 mmol) in toluene (50 ml) was added dropwise thereto over a period of 1.5 hours. After 3 hours, a 21% wt. sodium ethoxide-ethanol solution (1.23 ml, 3.31 mmol) was further added thereto. After another 1 hour, the toluene (30 ml) was distilled off with heating. After 5 hours, the reaction solution was poured into water (200 ml) and extracted with ethyl acetate (100 ml×2), and the organic layer was dried over anhydrous magnesium sulfate. The organic layer dried was concentrated under reduced pressure and the resulting residue was purified by a silica gel column chromatography (eluent: hexane/ethyl acetate) to obtain ethyl 1-benzyl-3-oxoazepane-4-carboxylate (158.5 mg, 19%) and ethyl 1-benzyl-3-oxoazepane-2-carboxylate (213.8 mg, content=about 75%).
Name
sodium ethoxide ethanol
Quantity
1.23 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
ethyl 5-[benzyl(2-ethoxy-2-oxoethyl)amino]pentanoate
Quantity
965.9 mg
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
sodium ethoxide ethanol
Quantity
1.23 mL
Type
reactant
Reaction Step Three

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